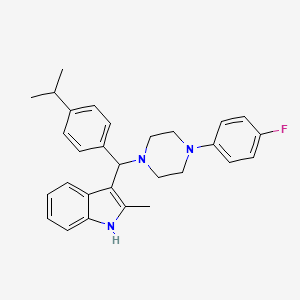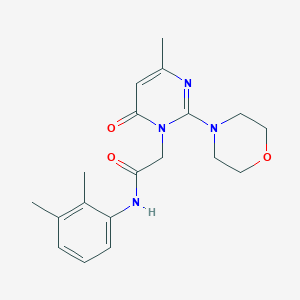
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide derivatives have been identified as potential antifungal agents. These compounds exhibit significant fungicidal activity against a range of Candida species, as well as against other fungal pathogens including Aspergillus species, molds, and dermatophytes. This broad antifungal activity is attributed to the structural optimization of the morpholin-2-one core, which also enhances plasmatic stability. In vivo efficacy against systemic Candida albicans infection has been demonstrated, indicating potential therapeutic applications in treating fungal infections (Bardiot et al., 2015).
Antimicrobial Activity
Research on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules has shown significant antimicrobial activity against selected bacterial and fungal strains. These novel compounds, tested in various organic solvents, demonstrated their potential as antimicrobial agents, providing a foundation for further exploration in the development of new antimicrobial drugs (Majithiya & Bheshdadia, 2022).
Structural and Fluorescence Properties
The structural aspects and properties of amide-containing isoquinoline derivatives, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, have been studied, revealing their ability to form crystalline salts and inclusion compounds with enhanced fluorescence emission. This property is of interest for potential applications in material science, especially in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Antibacterial and Antifungal Activities
An array of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed excellent activity against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-5-4-6-16(15(13)3)21-17(24)12-23-18(25)11-14(2)20-19(23)22-7-9-26-10-8-22/h4-6,11H,7-10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMJGCOZKENFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)
![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)
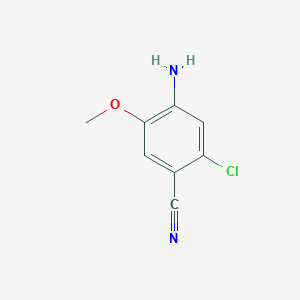
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
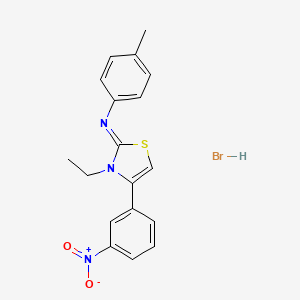
![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
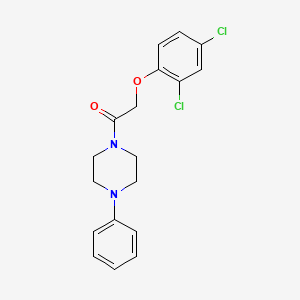
![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
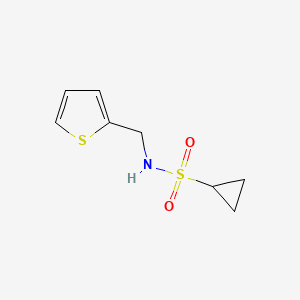
![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)
![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)
